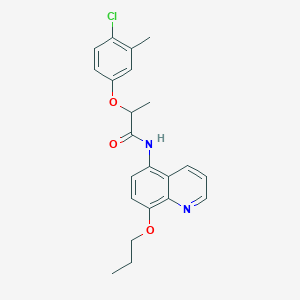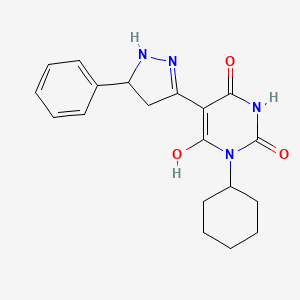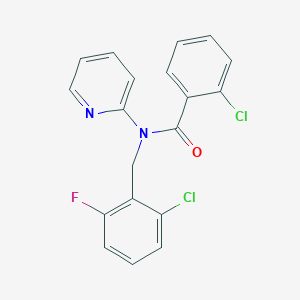![molecular formula C18H27FN2O3S B11328212 1-[(4-fluorobenzyl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B11328212.png)
1-[(4-fluorobenzyl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-[(4-fluorobenzyl)sulfonyl]-N-(3-methylbutyl)pipéridine-4-carboxamide est un composé organique synthétique qui a suscité l'intérêt dans divers domaines de la recherche scientifique. Ce composé présente un cycle pipéridine substitué par un groupe 4-carboxamide, un groupe 4-fluorobenzylsulfonyle et un groupe 3-méthylbutyle. Sa structure unique lui permet de participer à une variété de réactions chimiques et en fait un composé précieux pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-[(4-fluorobenzyl)sulfonyl]-N-(3-methylbutyl)pipéridine-4-carboxamide implique généralement plusieurs étapes :
Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe 4-carboxamide : Cette étape implique la réaction du cycle pipéridine avec un agent carboxylant approprié dans des conditions contrôlées.
Attachement du groupe 4-fluorobenzylsulfonyle : Cette étape implique la sulfonylation du cycle pipéridine en utilisant le chlorure de 4-fluorobenzylsulfonyle en présence d'une base.
Addition du groupe 3-méthylbutyle : La dernière étape implique l'alkylation du cycle pipéridine avec le bromure de 3-méthylbutyle dans des conditions basiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus pour obtenir des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de catalyseurs avancés, de conditions réactionnelles optimisées et de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-[(4-fluorobenzyl)sulfonyl]-N-(3-methylbutyl)pipéridine-4-carboxamide peut subir divers types de réactions chimiques :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium pour réduire le groupe carboxamide.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier en position benzylique.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium ou peroxyde d'hydrogène en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium ou borohydrure de sodium dans des solvants anhydres.
Substitution : Nucléophiles tels que des amines ou des thiols en présence d'une base.
Principaux produits formés
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation d'amines primaires ou d'alcools.
Substitution : Formation de dérivés de pipéridine substitués.
Applications de la recherche scientifique
Le 1-[(4-fluorobenzyl)sulfonyl]-N-(3-methylbutyl)pipéridine-4-carboxamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles, y compris ses effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 1-[(4-fluorobenzyl)sulfonyl]-N-(3-methylbutyl)pipéridine-4-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[(4-fluorophenyl)methanesulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine
- 4-fluorophénylacétonitrile
Unicité
Le 1-[(4-fluorobenzyl)sulfonyl]-N-(3-methylbutyl)pipéridine-4-carboxamide est unique en raison de son motif de substitution spécifique sur le cycle pipéridine, qui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une réactivité, une stabilité et une activité biologique différentes, ce qui en fait un composé précieux pour la recherche et les applications ciblées.
Propriétés
Formule moléculaire |
C18H27FN2O3S |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
1-[(4-fluorophenyl)methylsulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H27FN2O3S/c1-14(2)7-10-20-18(22)16-8-11-21(12-9-16)25(23,24)13-15-3-5-17(19)6-4-15/h3-6,14,16H,7-13H2,1-2H3,(H,20,22) |
Clé InChI |
UDCCDAYZWWESEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-[2-(morpholin-4-yl)ethyl]ethanamine](/img/structure/B11328134.png)
![ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B11328140.png)

![Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate](/img/structure/B11328145.png)
![2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11328159.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B11328161.png)
![2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine](/img/structure/B11328172.png)
![N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B11328183.png)
![{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-fluorophenyl)methanone](/img/structure/B11328196.png)

![3-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11328207.png)
![8-(3,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11328209.png)

![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11328216.png)
